3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid
Description
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a bromo-methoxy phenyl group attached to the sulfamoyl moiety. Its structure features a benzoic acid core with a sulfamoyl bridge at the 3-position, linked to a 3-bromo-4-methoxyphenyl substituent.
Properties
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-13-6-5-10(8-12(13)15)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCGNWZIAKLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Sulfonation: The sulfonation of the brominated intermediate with a sulfonyl chloride, such as chlorosulfonic acid, to introduce the sulfonamide group.
Coupling Reaction: The final step involves coupling the sulfonated intermediate with benzoic acid under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy group and the sulfonamide moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids under Suzuki-Miyaura coupling conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid exhibits notable antimicrobial activity. It has shown effectiveness against various pathogens, including fungi and bacteria. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.
Herbicidal Activity
According to a patent (CN103102263A), the compound demonstrates herbicidal properties, effectively inhibiting the growth of several weed species. This application is particularly valuable in agricultural settings where controlling unwanted vegetation is crucial for crop yield enhancement . The compound's efficacy against specific pathogens such as Cytospora mandshurica and Coniella diplodiella further supports its role as a potential agricultural biocide .
Potential Therapeutic Uses
The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly as an anti-inflammatory or analgesic agent. Compounds with similar sulfonamide structures have been investigated for their ability to inhibit key enzymes involved in inflammatory pathways.
Drug Development
The compound's unique molecular framework makes it a candidate for further drug development studies aimed at treating conditions such as bacterial infections or inflammatory diseases. Its interaction with biological targets can be studied through molecular docking simulations to predict binding affinities and optimize its therapeutic potential.
Research Findings
A summary of relevant research findings related to the compound is presented in the following table:
Agricultural Application Case Study
In a controlled study, the application of this compound on crops resulted in a significant reduction in weed biomass compared to untreated controls. The study highlighted the compound's ability to selectively inhibit weed growth without adversely affecting crop yield.
Medicinal Application Case Study
A preliminary study evaluated the anti-inflammatory effects of related sulfonamide compounds in vitro. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine production, suggesting that this compound may exhibit similar properties.
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring substituents significantly influence molecular properties:
- Halogen Effects: Replacing bromine with chlorine (e.g., 3-[(4-chlorophenyl)sulfamoyl]benzoic acid, ) reduces molecular weight (~312.5 g/mol vs.
- Alkoxy Groups : Ethoxy substitution at the 4-position (3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid, ) increases molecular weight (400.2 g/mol) and lipophilicity compared to methoxy, which could enhance membrane permeability.
Sulfamoyl Group Modifications
- Positional Isomerism : Shifting the sulfamoyl group to the 4-position (e.g., 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, ) alters spatial orientation, impacting interactions with target sites.
- Sulfamoyl vs. Sulfonyl : Compounds with sulfonyl groups (e.g., 3-Bromo-4-(methylsulfonyl)benzoic acid, ) lack the hydrogen-bonding capability of the sulfamoyl NH group, which is critical for receptor affinity.
Data Table: Key Analogues and Properties
Biological Activity
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of a bromine atom and a methoxy group on the phenyl ring enhances its chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:
- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis, leading to antimicrobial effects.
- Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against a variety of bacterial strains, including resistant strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Mycobacterium tuberculosis | 1 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM in these cell lines, indicating moderate potency against tumor growth.
In one study, treatment with this compound resulted in a significant increase in caspase-3 activity, suggesting an apoptotic mechanism at play .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity, potentially improving cellular uptake.
- Methoxy Group : This group may influence electronic properties, affecting the binding affinity to target proteins.
- Sulfonamide Group : Known for its role in enzyme inhibition, this moiety is crucial for the antimicrobial activity observed.
Case Studies
Several studies have explored the efficacy of this compound:
- Antibacterial Screening : A high-throughput screening identified this compound as a promising candidate against multidrug-resistant Mycobacterium tuberculosis .
- Cancer Cell Line Studies : Research demonstrated that the compound effectively inhibited cell proliferation in MCF-7 cells by inducing apoptosis through mitochondrial pathways .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves sequential coupling reactions. First, 3-bromo-4-methoxyaniline is reacted with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate. This intermediate is then coupled with 3-carboxybenzenesulfonyl chloride, followed by acid hydrolysis to yield the final product. Critical intermediates include the sulfamoyl-aniline adduct and the sulfonylated benzoic acid precursor. Reaction optimization focuses on controlling pH (8–9) and temperature (0–5°C during sulfonylation) to avoid side reactions like over-sulfonation .
Q. Q2. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane). Structural confirmation employs H/C NMR to identify key groups: the sulfonamide NH ( 10–11 ppm), aromatic protons (split peaks due to bromine and methoxy substituents), and the carboxylic acid proton ( 12–13 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 400.24 (CHBrNOS) .
Q. Q3. What are the primary biological targets of this compound, and how are these assays designed?
Methodological Answer: The sulfonamide group enables inhibition of enzymes like carbonic anhydrase or cyclooxygenase (COX). Assays use recombinant enzymes (e.g., COX-2) in buffer systems (pH 7.4, Tris-HCl) with fluorogenic substrates (e.g., fluorescein-labeled arachidonic acid). IC values are determined via dose-response curves (0.1–100 µM). Negative controls (e.g., acetazolamide for carbonic anhydrase) validate specificity .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?
Methodological Answer: Contradictions (e.g., variable IC across studies) may arise from differences in enzyme isoforms or assay conditions. To address this:
Q. Q5. What strategies optimize regioselective bromination in derivatives of this compound?
Methodological Answer: Regioselectivity challenges arise during bromination of the methoxyphenyl ring. Strategies include:
Q. Q6. How can computational modeling predict the compound’s interaction with novel biological targets?
Methodological Answer: Docking studies (AutoDock Vina) model the compound into target proteins (e.g., cPLAα) using crystal structures (PDB ID 1CJY). Key parameters:
- Binding affinity: Focus on hydrogen bonds between the sulfonamide and Arg200/His228 residues.
- Molecular dynamics (MD): Simulate stability over 100 ns (GROMACS) to assess interactions under physiological conditions .
Q. Q7. What analytical techniques differentiate this compound from structurally similar analogs (e.g., ethoxy vs. methoxy derivatives)?
Methodological Answer:
- Mass spectrometry: Fragmentation patterns differ; methoxy derivatives lose CHO (), while ethoxy derivatives lose CHO ().
- IR spectroscopy: Methoxy C-O stretches appear at 1250–1200 cm, whereas ethoxy stretches occur at 1150–1100 cm.
- X-ray crystallography: Resolve methoxy’s shorter C-O bond (1.42 Å) vs. ethoxy (1.46 Å) .
Methodological Challenges
Q. Q8. How can researchers mitigate hydrolysis of the sulfonamide group during prolonged biological assays?
Methodological Answer:
Q. Q9. What synthetic modifications enhance the compound’s solubility for in vivo studies without compromising activity?
Methodological Answer:
- Salt formation: React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt.
- PEGylation: Attach polyethylene glycol (PEG-500) to the benzoic acid moiety via ester linkages.
- Prodrug strategy: Convert the carboxylic acid to a methyl ester, which hydrolyzes in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
